MFCD02364649

Description

Evolution of Research Interests in MFCD02364649

Direct research focused exclusively on this compound is not prominently documented, suggesting that its exploration is likely in a nascent stage or confined to proprietary research. The evolution of interest in this compound can be inferred from the broader investigation into its constituent chemical classes. The core structure contains several key functional groups that are subjects of ongoing academic and industrial research, including a dichlorobenzoyl moiety, a substituted phenylacetamide, and a disubstituted amine. Research into these fragments has evolved from fundamental synthesis and characterization to complex applications in medicinal chemistry and materials science. The synthesis of novel compounds like this compound is a logical progression of this research, aimed at exploring new chemical space and identifying molecules with unique properties.

Significance of this compound in Chemical and Biological Sciences

The significance of this compound in the chemical and biological sciences is currently speculative and based on the known activities of structurally related molecules. The presence of the N-(substituted phenyl)benzamide scaffold is noteworthy, as derivatives of this class have demonstrated a wide range of biological activities. researchgate.netfarmaciajournal.com For instance, various substituted benzamides have been investigated for their anti-infective properties, including activity against resistant microorganisms. farmaciajournal.com

The 2,6-dichlorobenzoyl group is another key feature. This moiety is a common building block in the synthesis of pharmaceuticals and agrochemicals. Its inclusion in a molecule can influence reactivity and confer specific biological effects. Research on compounds containing this group has pointed towards potential antimicrobial and anti-inflammatory applications. ontosight.ai

Furthermore, the N,N-disubstituted acetamide (B32628) portion of the molecule is a versatile functional group. Derivatives of N,N-disubstituted acetamides have been studied for their dielectric properties and in the context of creating novel ligands for biological targets, such as the translocator protein (TSPO), which is implicated in neuroinflammation. acs.orgnih.gov The N-ethyl-2-hydroxy-2-phenylacetamide substructure, in particular, has been explored in medicinal chemistry for its potential analgesic, anti-inflammatory, and antimicrobial effects. ontosight.ai

Given these characteristics, this compound is significant as a potential lead compound in drug discovery. Its complex structure offers multiple points for modification, allowing for the systematic exploration of structure-activity relationships.

Overview of Major Academic Research Themes and Directions

While specific research themes for this compound are not established, the investigation of this and similar molecules likely falls under several major academic research themes:

Medicinal Chemistry and Drug Discovery: The primary research direction for compounds like this compound is the exploration of their potential as therapeutic agents. Based on its structural motifs, research could focus on its antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netresearchgate.netnih.gov The synthesis of a library of analogs to probe the structure-activity relationship would be a key aspect of this research.

Organic Synthesis and Methodology: The development of efficient and stereoselective synthetic routes to produce this compound and related complex amides is a relevant research theme. mdpi.com The N-alkylation of amides and the formation of the benzamide (B126) linkage are important transformations in organic synthesis. derpharmachemica.com

Molecular Modeling and QSAR Studies: Computational studies, including Quantitative Structure-Activity Relationship (QSAR) modeling, would be a logical research direction to predict the biological activities of this compound and to guide the design of more potent analogs. researchgate.net

Materials Science: Although less probable than medicinal applications, compounds with unique hydrogen bonding capabilities and aromatic rings can be of interest in the development of new materials with specific properties.

Interactive Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | N-(3-((4-((2,6-dichlorobenzoyl)amino)phenyl)amino)propyl)-N-ethyl-2-hydroxy-2-phenylacetamide |

| Molecular Formula | C26H29Cl2N3O3 |

| Molecular Weight | 514.43 g/mol |

| Canonical SMILES | CCN(CCC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)Cl)C(=O)C(C3=CC=CC=C3)O |

Table 2: Potential Biological Activities of Structural Analogs

| Structural Moiety | Reported Biological Activities | Reference(s) |

| N-(substituted phenyl)benzamides | Antimicrobial, Antiproliferative | researchgate.netfarmaciajournal.com |

| 2,6-dichlorobenzoyl derivatives | Antimicrobial, Anti-inflammatory | ontosight.airesearchgate.net |

| N,N-disubstituted acetamides | TSPO Ligands, Antiarrhythmic, Antioxidant | nih.govresearchgate.net |

| N-ethyl-2-hydroxy-2-phenylacetamide derivatives | Analgesic, Anti-inflammatory, Antimicrobial | ontosight.ai |

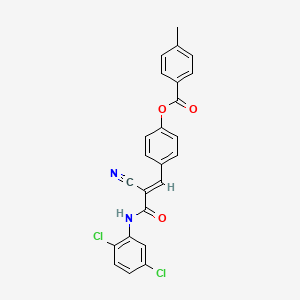

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-[(E)-2-cyano-3-(2,5-dichloroanilino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16Cl2N2O3/c1-15-2-6-17(7-3-15)24(30)31-20-9-4-16(5-10-20)12-18(14-27)23(29)28-22-13-19(25)8-11-21(22)26/h2-13H,1H3,(H,28,29)/b18-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRVTWKMKSHGGZ-LDADJPATSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C(\C#N)/C(=O)NC3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Mfcd02364649 and Its Derivatives

Strategic Considerations in MFCD02364649 Synthesis

The successful synthesis of a multifaceted molecule like this compound hinges on meticulous planning and strategic foresight. Key considerations include the deconstruction of the target molecule into simpler, accessible starting materials and the precise control of its three-dimensional architecture.

Retrosynthetic Analysis Paradigms

Retrosynthetic analysis is a powerful intellectual tool for devising synthetic routes. It involves mentally breaking down the target molecule into a series of simpler precursors through a sequence of disconnections that correspond to reliable chemical reactions. This process is guided by identifying key structural features, or "retrons," that suggest specific synthetic transformations. For a complex structure like this compound, multiple retrosynthetic pathways can be envisioned, each with its own set of advantages and challenges.

The process begins by identifying key bond disconnections in the target molecule. These disconnections generate simplified, idealized fragments known as synthons, which can be either positively charged (acceptor) or negatively charged (donor) species. For each synthon, a corresponding real-world chemical, or synthetic equivalent, is then identified. The choice of disconnection is critical and is often guided by the presence of heteroatoms or functional groups that can facilitate bond formation. Functional group interconversions (FGIs) are also a crucial part of this analysis, allowing for the modification of one functional group into another to enable a desired disconnection or subsequent synthetic step.

Stereochemical Control in this compound Synthesis

The spatial arrangement of atoms within a molecule, or its stereochemistry, is fundamental to its biological activity and physical properties. Achieving precise control over the stereochemistry of this compound is a significant challenge due to the potential for multiple stereocenters. Strategies for stereochemical control are therefore paramount in its synthesis.

Asymmetric synthesis, which aims to produce a single stereoisomer, is a key approach. This can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or substrate-controlled reactions. Chiral catalysts, for instance, can create a chiral environment that favors the formation of one enantiomer over the other. The development of such catalysts often involves significant research to optimize their efficiency and selectivity.

Challenges in stereochemical control include the potential for racemization, the difficulty in separating stereoisomers, and the high cost of chiral starting materials or reagents. For a molecule like this compound, ensuring the correct relative and absolute stereochemistry at each chiral center is crucial for its intended function.

Novel Synthetic Routes and Reaction Development for this compound

The pursuit of more efficient and sustainable methods for synthesizing complex molecules like this compound drives the development of new chemical reactions and catalytic systems.

Catalytic Approaches in this compound Formation

Catalysis plays a central role in modern organic synthesis by accelerating reactions, increasing selectivity, and enabling transformations that would otherwise be difficult or impossible. Both homogeneous and heterogeneous catalysts can be employed in the synthesis of complex molecules. In the context of this compound, catalytic methods can be instrumental in forming key bonds with high efficiency and stereoselectivity.

For instance, transition metal catalysis is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. The development of novel ligands for these metal catalysts can fine-tune their reactivity and selectivity. Asymmetric photoredox catalysis is an emerging field that utilizes light to drive chemical reactions, offering unique pathways for enantioselective synthesis. The choice of catalyst is critical and depends on the specific transformation required in the synthetic sequence for this compound.

| Catalyst Type | Potential Application in this compound Synthesis | Advantages |

| Transition Metal Catalysts | Cross-coupling reactions, C-H activation | High efficiency, broad functional group tolerance |

| Chiral Lewis Acid Catalysts | Asymmetric Diels-Alder, aldol (B89426) reactions | High enantioselectivity |

| Organocatalysts | Asymmetric Michael additions, aminocatalysis | Metal-free, often milder reaction conditions |

| Biocatalysts (Enzymes) | Enantioselective reductions, oxidations | High specificity, environmentally benign |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound is crucial for minimizing its environmental impact.

Key green chemistry principles include waste prevention, maximizing atom economy, using safer solvents and reagents, and designing for energy efficiency. For example, developing a synthesis with high atom economy ensures that a maximal proportion of the starting materials is incorporated into the final product. The use of greener solvents, such as water or supercritical fluids, can significantly reduce the environmental footprint of a synthesis.

Catalytic methods are inherently green as they are used in small amounts and can often be recycled and reused. The development of solvent-free or microwave-assisted reactions can also contribute to a more sustainable synthesis of this compound.

Challenges and Innovations in Scalable Synthesis of this compound

Transitioning a synthetic route from a laboratory scale to an industrial, scalable process presents a unique set of challenges. These include ensuring consistent product quality, managing heat transfer in large reactors, and minimizing the cost of goods. For a complex molecule like this compound, these challenges are amplified.

Ultimately, the successful scalable synthesis of this compound will likely require a multidisciplinary approach, combining innovations in synthetic chemistry, process engineering, and analytical sciences.

Process Optimization for Research Production

The synthesis of this compound for research applications has undergone significant optimization to improve efficiency, yield, and purity. Initial synthetic routes have been evolved for both kilo-campaigns and plant-scale manufacturing, with a key focus on identifying and understanding process impurities. researchgate.net

Another refined approach involves a three-step process from a readily available starting material, which also boasts excellent results compared to conventional methods. researchgate.net This protocol is based on the synthesis, isolation, and characterization of novel intermediates that are then used in the alkylation step. researchgate.net

Further process optimization has been achieved by altering the sequence of synthetic steps. For instance, introducing the morpholinopropyl group before the formation of the quinazoline (B50416) ring has been shown to suppress the generation of the N-alkylated impurity. newdrugapprovals.org However, some optimized processes that start from materials like 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile (B1311619) have been deemed industrially unfeasible due to the high cost and commercial unavailability of the starting materials. newdrugapprovals.org The identification of impurities, such as 3-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinyl propyl) quinazoline-4 (3H)-one, generated during specific annulation reactions, is crucial for quality control of the final compound. google.com

| Parameter | Optimized Protocol 1 | Optimized Protocol 2 |

|---|---|---|

| Number of Steps | 4 | 3 |

| Overall Yield | 81.1% | "Excellent results" reported |

| Scale | Multigram | Not specified |

| Key Strategy | Transient trimethylsilyl (B98337) protection to minimize N-alkylation | Use of novel intermediates in the alkylation step |

| Work-up | Not required for intermediate steps | Isolation of intermediates |

Emerging Methodologies for Analog Preparation

The development of new synthetic methods is crucial for the preparation of analogs of this compound, enabling the exploration of structurally related compounds. These emerging methodologies often focus on creating diverse molecular architectures based on the core quinazoline scaffold.

One such approach involves the synthesis of 1,2,3-triazole derivatives of the parent compound. mdpi.com This involves the preparation of an N-(3-ethynylphenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine intermediate, which can then undergo click chemistry reactions with various azides to produce a library of triazole-containing analogs. mdpi.com For example, the reaction with 1-(azidomethyl)-3-chloro-4-fluorobenzene yields the corresponding triazole derivative in high yield (85%). mdpi.com

Another emerging strategy focuses on modifying the quinazoline core at different positions. For instance, novel 4-anilinoquinazoline (B1210976) derivatives have been synthesized by first creating a key intermediate, N-(4-((3-chloro-4-fluorophenyl)amino)-7-methoxy quinazolin-6-yl) hydrazine (B178648) carboxamide. tandfonline.comnih.gov This intermediate serves as a platform for further derivatization.

The synthesis of analogs with modifications at the 7-position has also been explored. An example includes the preparation of (S,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-2-(4-(dimethylamino)benzylidene)hydrazine-1-carboxamide, demonstrating the possibility of introducing different ether linkages. tandfonline.comnih.gov

More broadly, the field of synthetic chemistry is developing new methods for creating sp3-rich fragments and for the post-modification of complex molecules, which could be applied to generate novel analogs of this compound in the future. rsc.orgrsc.org A concise synthetic route utilizing a 1,2-metalate rearrangement has been successfully used to generate substituted farnesol (B120207) analogs, showcasing a modern approach to quickly prepare diverse structures from readily available starting materials. nih.gov Such innovative strategies are vital for expanding the chemical space around the core structure of this compound.

| Methodology | Key Intermediate/Reaction | Example Analog Synthesized | Yield |

|---|---|---|---|

| Click Chemistry | N-(3-ethynylphenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine + Azide | N-(3-(1-(3-Chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)phenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine | 85% |

| Hydrazine Carboxamide Intermediate | N-(4-((3-chloro-4-fluorophenyl)amino)-7-methoxy quinazolin-6-yl) hydrazine carboxamide | (S,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-2-(4-(dimethylamino)benzylidene)hydrazine-1-carboxamide | 76% |

| 1,2-Metalate Rearrangement | Rearrangement of lithiated dihydrofuran adducts | 7-substituted farnesol analogs (demonstrates methodology) | 42-62% |

Mechanistic Investigations of Mfcd02364649 Reactivity and Interactions

Structure-Activity Relationship (SAR) Studies on MFCD02364649 Derivatives

Without the basic identification of the molecule, no research findings, data tables, or a list of compound names can be generated as per the requested outline.

Computational SAR Modeling

Comprehensive searches of scientific databases and literature have revealed no specific computational Structure-Activity Relationship (SAR) models for the compound designated this compound. While general computational methodologies for SAR are well-established, their application to this particular molecule is not documented in available research.

In a typical computational SAR study, researchers employ various in silico techniques to correlate the structural features of a molecule with its biological activity. These methods can include Quantitative Structure-Activity Relationship (QSAR) modeling, where statistical or machine learning algorithms are used to build predictive models. Such models are trained on datasets of compounds with known activities to identify key molecular descriptors—such as electronic, steric, and hydrophobic properties—that govern the interaction with a biological target.

Molecular docking and dynamics simulations are other powerful computational tools used to investigate how a compound like this compound might interact with a specific protein or enzyme at an atomic level. These simulations can predict binding conformations, interaction energies, and key intermolecular forces, such as hydrogen bonds and hydrophobic interactions, which are crucial for biological effect. The insights gained from these computational approaches are instrumental in guiding the design of new, more potent, or selective analogs.

Table 1: Illustrative Computational SAR Descriptors (General)

This table presents examples of descriptor classes that would typically be calculated for a compound like this compound in a computational SAR study. The values are hypothetical due to the absence of specific research on this compound.

| Descriptor Class | Examples of Descriptors | Potential Significance |

| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | Governs electrostatic interactions and chemical reactivity. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Influences the fit of the molecule into a binding site. |

| Hydrophobic | LogP (octanol-water partition coefficient), Polar surface area | Determines solubility and ability to cross biological membranes. |

| Topological | Connectivity indices, Shape indices | Describes the size, shape, and branching of the molecule. |

Experimental Approaches to SAR Elucidation

Similar to the lack of computational data, there is no published experimental research detailing the Structure-Activity Relationship (SAR) of this compound. Experimental SAR elucidation is a cornerstone of medicinal chemistry, providing the empirical data necessary to validate and inform computational models.

The process typically begins with a "hit" compound, identified from a screening campaign, which in this hypothetical case would be this compound. Medicinal chemists would then synthesize a series of analogs by systematically modifying specific parts of the molecule's structure. For instance, functional groups might be altered, rings expanded or contracted, or substituents added or removed to probe their importance for biological activity.

Each of these newly synthesized compounds would then be subjected to biological assays to measure their potency, selectivity, and other relevant properties. By comparing the activity of these analogs to the parent compound, researchers can deduce which structural features are essential for the desired effect (the "pharmacophore") and which can be modified to improve properties like efficacy or metabolic stability.

Table 2: Representative Experimental SAR Data (Hypothetical)

The following table illustrates the kind of data that would be generated in an experimental SAR study of this compound and its hypothetical analogs. The data is purely for illustrative purposes.

| Compound ID | Modification from this compound | Biological Activity (e.g., IC₅₀ in µM) |

| This compound | Parent Compound | 10.5 |

| Analog 1 | Addition of a methyl group at position X | 5.2 |

| Analog 2 | Replacement of a hydroxyl group with a methoxy (B1213986) group | 25.8 |

| Analog 3 | Bioisosteric replacement of a phenyl ring with a thiophene (B33073) ring | 8.9 |

| Analog 4 | Removal of a specific functional group | > 100 (Inactive) |

This systematic approach allows for the development of a clear understanding of the SAR, guiding the lead optimization process toward a potential drug candidate.

Sophisticated Analytical Techniques in Mfcd02364649 Research

Chromatographic Separations for MFCD02364649 Analysis

Chromatographic techniques are fundamental in separating this compound from reaction mixtures, starting materials, and potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominent methods employed, often coupled with mass spectrometry for enhanced detection and identification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like 4-((6-Chloropyridazin-3-yl)oxy)phenol. Method development for this compound typically involves reverse-phase chromatography, which separates molecules based on their hydrophobicity.

Detailed research findings for the HPLC analysis of phenolic compounds serve as a benchmark for developing specific methods for this compound. impactfactor.org A typical HPLC method would utilize a C18 column, which is packed with silica (B1680970) particles that have been functionalized with C18 alkyl chains, providing a non-polar stationary phase. impactfactor.orgsigmaaldrich.com The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a small amount of acid (like acetic acid or phosphoric acid) to ensure the phenolic hydroxyl group remains protonated and to achieve sharp, symmetrical peaks. impactfactor.orgresearchgate.net Detection is commonly performed using a UV detector, as the aromatic rings in this compound exhibit strong absorbance in the UV region, typically around 280 nm. impactfactor.orgsigmaaldrich.com Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed to achieve optimal separation of the target compound from any related substances. sigmaaldrich.comjasco-global.com

Table 1: Representative HPLC Method Parameters for Phenolic Compound Analysis

| Parameter | Typical Value/Condition | Source(s) |

|---|---|---|

| Column | Reverse-Phase C18 (e.g., 10 cm x 3.0 mm, 2.7 µm) | sigmaaldrich.com |

| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile | researchgate.net |

| Gradient | Start with a higher percentage of A, gradually increasing B | sigmaaldrich.comjasco-global.com |

| Flow Rate | 0.4 - 1.0 mL/min | sigmaaldrich.comjasco-global.com |

| Column Temperature | 40 °C | sigmaaldrich.comjasco-global.com |

| Detector | UV-Vis, Diode Array Detector (DAD) | impactfactor.org |

| Detection Wavelength | 280 nm | sigmaaldrich.com |

| Injection Volume | 5 - 20 µL | impactfactor.orgsigmaaldrich.com |

Gas Chromatography (GC) is another powerful separation technique, primarily suited for volatile and thermally stable compounds. epa.gov While 4-((6-Chloropyridazin-3-yl)oxy)phenol has a relatively high boiling point, GC analysis is feasible, particularly for purity assessment and the detection of more volatile intermediates or byproducts from its synthesis.

For the analysis of phenols by GC, derivatization is a common strategy to increase volatility and improve peak shape. epa.gov The acidic phenolic hydroxyl group can be converted into a less polar ether or ester, for instance, through methylation to form an anisole (B1667542) derivative or by reaction with pentafluorobenzyl bromide (PFBBr). epa.gov However, direct analysis of underivatized phenols is also possible using specialized columns and conditions. epa.gov A flame ionization detector (FID) is typically used for underivatized phenols, while an electron capture detector (ECD) is highly sensitive to the halogenated derivatives. epa.gov

Table 2: General Gas Chromatography (GC) Parameters for Phenol (B47542) Analysis

| Parameter | Typical Value/Condition | Source(s) |

|---|---|---|

| Column | Capillary column (e.g., TG-5SilMS, DB-heavy-wax) | thermofisher.comnih.gov |

| Injector Temperature | 275 °C | thermofisher.com |

| Oven Program | Temperature gradient (e.g., 60 °C hold, ramp to 300 °C) | thermofisher.com |

| Carrier Gas | Helium or Nitrogen | thermofisher.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | epa.govthermofisher.com |

| Derivatization | Optional: Methylation or with PFBBr | epa.gov |

To achieve unambiguous identification and structural confirmation, chromatographic techniques are frequently coupled with mass spectrometry (MS). These hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), provide both retention time data from the chromatograph and mass-to-charge ratio (m/z) data from the mass spectrometer.

LC-MS is particularly well-suited for analyzing this compound. After separation by HPLC, the compound enters the mass spectrometer, where it is ionized, commonly using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). jasco-global.comgoogle.com The resulting mass spectrum provides the molecular weight of the compound, confirming its identity. For instance, in positive ion mode, the [M+H]⁺ ion would be observed. google.comepo.org LC-MS/MS, using a triple quadrupole or QTOF mass analyzer, can further fragment the parent ion to generate a characteristic fragmentation pattern, which serves as a structural fingerprint for definitive identification and quantification even in complex matrices. jasco-global.comnih.gov

GC-MS is used to identify volatile components in a sample. thermofisher.comnih.gov After separation on the GC column, the analytes are introduced into the mass spectrometer, typically ionized by electron ionization (EI). This high-energy ionization method produces a reproducible fragmentation pattern that can be compared against spectral libraries for positive identification. nih.gov This is invaluable for identifying impurities or byproducts in the synthesis of this compound.

Gas Chromatography (GC) Applications

Spectroscopic Characterization Methodologies

Spectroscopic methods are indispensable for the structural elucidation of this compound and for monitoring the progress of chemical reactions in which it is involved. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each probe different aspects of the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of 4-((6-Chloropyridazin-3-yl)oxy)phenol, distinct signals would be expected for the protons on the phenol ring and the pyridazine (B1198779) ring. google.comlibretexts.org The aromatic protons would typically appear in the 7-8 ppm region, with their splitting patterns (e.g., doublets) revealing their substitution pattern on the ring. libretexts.org The protons on the pyridazine ring would also have characteristic chemical shifts and coupling constants. google.com The phenolic hydroxyl proton gives a signal that can vary in position (typically 3-8 ppm) and can be confirmed by a "D₂O shake," where the peak disappears upon addition of deuterium (B1214612) oxide. libretexts.org By analyzing these spectra, one can confirm the successful synthesis of the target molecule and identify the structure of any intermediates or side products. For example, in a reaction where the chlorine on the pyridazine ring is substituted, changes in the chemical shifts of the adjacent pyridazine protons would be clearly observable.

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for 4-((6-Chloropyridazin-3-yl)oxy)phenol

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Source(s) |

|---|---|---|---|

| Phenolic -OH | 3.0 - 8.0 | Broad Singlet | libretexts.org |

| Aromatic -CH (Phenol ring) | 7.0 - 8.0 | Doublets | libretexts.org |

| Pyridazine -CH | ~7.5 - 8.5 | Doublets | google.comepo.org |

Note: Predicted values are based on general ranges for similar functional groups and structures.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable for monitoring the progress of chemical reactions by observing changes in functional groups and electronic conjugation.

IR spectroscopy detects the vibrations of chemical bonds within a molecule. msu.edu The spectrum of 4-((6-Chloropyridazin-3-yl)oxy)phenol would show characteristic absorption bands. A broad band in the region of 3300-3600 cm⁻¹ corresponds to the O-H stretching of the phenol group. libretexts.org Strong absorptions around 1050-1250 cm⁻¹ would be due to the C-O stretching of the aryl ether and the phenol. libretexts.org The aromatic C=C bonds of both rings would show absorptions in the 1500-1600 cm⁻¹ region. libretexts.org During a reaction, the disappearance of a reactant's characteristic peak (e.g., the O-H stretch of an aminophenol starting material) and the appearance of a product's peak can be used to track the reaction's progress in real-time. libretexts.org

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Description | Source(s) |

|---|---|---|---|

| Phenol O-H Stretch | 3300 - 3600 | Broad | libretexts.org |

| Aromatic C-H Stretch | > 3000 | Sharp | msu.edu |

| Aromatic C=C Stretch | 1500 - 1600 | Medium to Strong | libretexts.org |

| Aryl Ether C-O Stretch | 1200 - 1250 | Strong | libretexts.org |

| Phenol C-O Stretch | ~1200 | Strong | libretexts.org |

| C-Cl Stretch | 600 - 800 | Medium to Strong | - |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. researchgate.net The extended conjugation in 4-((6-Chloropyridazin-3-yl)oxy)phenol, encompassing both the phenol and chloropyridazine rings linked by an ether oxygen, results in characteristic UV absorption maxima (λ_max). escholarship.org Any reaction that alters this conjugated system, such as a substitution on one of the rings, will cause a shift in the λ_max (either a bathochromic/red shift or a hypsochromic/blue shift). By monitoring these changes with a UV-Vis spectrophotometer, one can follow the course of the reaction and determine when it has reached completion.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of N-(3-aminopropyl)-N-methylpropane-1,3-diamine. The compound has a molecular formula of C7H19N3 and a precise molecular weight of 145.2459 g/mol . nih.govnist.gov Electron ionization (EI) mass spectrometry is a common technique used for this purpose. In EI-MS, the molecule is bombarded with a high-energy electron beam, typically at 70 eV, causing ionization and fragmentation. uni-saarland.de

The resulting mass spectrum displays the molecular ion peak (M•+) and a series of fragment ion peaks. For aliphatic amines like N-(3-aminopropyl)-N-methylpropane-1,3-diamine, fragmentation is often dominated by the cleavage of carbon-carbon bonds adjacent to the nitrogen atoms (α-cleavage), as this leads to the formation of stable carbocations. mdpi.com The molecular ion peak for compounds with an odd number of nitrogen atoms, such as this one, will have an odd m/z value. mdpi.com

Analysis of the mass spectrum of N-(3-aminopropyl)-N-methylpropane-1,3-diamine reveals characteristic fragmentation patterns. The NIST Mass Spectrometry Data Center provides a reference spectrum obtained through electron ionization. nist.gov While the molecular ion may sometimes be of low intensity or absent in the spectra of some amines, the fragmentation pattern provides a unique fingerprint for structural confirmation. researchgate.netchemijournal.com The study of these fragmentation pathways is critical for distinguishing it from isomeric structures and for identifying it in complex mixtures.

Table 1: Key Mass Spectrometry Data for N-(3-aminopropyl)-N-methylpropane-1,3-diamine

| Property | Value | Source |

| Molecular Formula | C7H19N3 | nih.govnist.gov |

| Molecular Weight | 145.2459 g/mol | nih.govnist.gov |

| Ionization Method | Electron Ionization (EI) | nist.gov |

| Dominant Fragmentation | α-cleavage | mdpi.com |

This table summarizes the fundamental mass spectrometric properties of N-(3-aminopropyl)-N-methylpropane-1,3-diamine.

Microscopic and Imaging Techniques for this compound Studies

Microscopy techniques operating at the nanoscale are pivotal for visualizing the morphology and interactions of materials and biological systems involving N-(3-aminopropyl)-N-methylpropane-1,3-diamine.

Atomic Force Microscopy (AFM) in Material Science Applications

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information of surfaces at the nanoscale. researchgate.net It is a powerful tool in materials science for characterizing thin films, nanoparticles, and crystal growth. researchgate.nettandfonline.com In the context of N-(3-aminopropyl)-N-methylpropane-1,3-diamine, AFM can be employed to study the surface morphology of materials synthesized using this compound. For instance, it is used to investigate the topography of thin films where deposition parameters can be varied to understand their influence on the material's surface characteristics. tandfonline.com

While direct AFM studies on this compound as a standalone material are not extensively documented in the reviewed literature, its application in the characterization of derivatives is noted. For example, Schiff base complexes synthesized from N-(3-aminopropyl)-N-methylpropane-1,3-diamine have been studied using techniques including AFM. chemijournal.com Such analyses can reveal information about the surface roughness, grain size distribution, and the three-dimensional structure of these complex materials. tandfonline.com The ability of AFM to operate in various environments, including in solution, makes it a versatile tool for observing material properties under different conditions. researchgate.net

Confocal Microscopy in Cellular Interaction Studies

Confocal microscopy is a vital optical imaging technique for studying the interactions of molecules within biological cells with high resolution and the ability to create three-dimensional reconstructions. In the study of polyamines, including N-(3-aminopropyl)-N-methylpropane-1,3-diamine, confocal microscopy is instrumental in visualizing their cellular uptake and subcellular distribution. nih.gov

To facilitate visualization, polyamines are often tagged with a fluorescent probe, such as BODIPY. medrxiv.orgresearchgate.net Studies have shown that these fluorescently labeled polyamine analogues are taken up by cells through the polyamine transport system. nih.gov Confocal microscopy has revealed that these analogues accumulate in granular structures within the cytoplasm, rather than in the nucleus. nih.gov This observation is consistent with a mechanism potentially involving endocytosis and the compartmentalization of polyamines within vesicles. nih.gov

Furthermore, research on the role of specific transporters, such as ATP13A4, in polyamine uptake has utilized confocal microscopy to confirm the increased uptake of BODIPY-labeled polyamines in cells overexpressing this transporter. researchgate.net By using fluorescent probes and confocal imaging, researchers can gain detailed insights into the cellular trafficking of polyamines like N-(3-aminopropyl)-N-methylpropane-1,3-diamine, which is crucial for understanding their biological functions. biorxiv.org

Electroanalytical Methods and Sensor Development for this compound Detection and Quantification

Electroanalytical methods offer a sensitive and often rapid approach for the detection and quantification of various analytes, including polyamines. While N-(3-aminopropyl)-N-methylpropane-1,3-diamine itself is not electrochemically active, it can be detected through derivatization or by using biosensors. tandfonline.com

The development of electrochemical biosensors for polyamines is an active area of research, driven by the need for rapid in-situ analysis in biological and food samples. nih.gov These biosensors often utilize enzymes like polyamine oxidase (PAO) or diamine oxidase (DAO) immobilized on an electrode. edpsciences.org The enzymatic reaction with the polyamine produces hydrogen peroxide (H2O2) or consumes oxygen (O2), which can then be detected electrochemically. edpsciences.orgnih.gov

For instance, a biosensor can be constructed by immobilizing PAO on a polymeric support, which is then coupled to an electrode that detects the change in H2O2 or O2 concentration. edpsciences.org The sensitivity and selectivity of these sensors can be enhanced by modifying the electrode surface with nanomaterials such as single-walled carbon nanotubes (SWCNTs) and Prussian Blue (PB), which can lower the applied potential for H2O2 detection. mdpi.com

Another approach involves pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) and a thiol, followed by high-performance liquid chromatography (HPLC) with electrochemical detection. tandfonline.comtandfonline.com The resulting derivatives are electrochemically active and can be quantified at an optimal potential. tandfonline.com Research has also demonstrated the use of organic thin-film transistor (OTFT)-based chemical sensors for detecting polyamines like spermine, a related polyamine, in aqueous media, showcasing the potential for developing novel sensor platforms. rsc.org

Theoretical and Computational Approaches to Mfcd02364649 Chemistry

Quantum Chemical Calculations for Electronic Structure of MFCD02364649

Quantum chemical calculations are fundamental to determining the electronic properties and geometric structure of 4-bromo-2-fluoro-6-nitroaniline (B1271561). These methods solve approximations of the Schrödinger equation to provide insights into molecular orbitals, charge distribution, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For substituted anilines, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), have proven effective in yielding results that align well with experimental data. researchgate.netresearchgate.net These calculations can determine the optimized molecular geometry, vibrational frequencies, and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial parameter as it indicates the molecule's chemical reactivity and kinetic stability, showing that a transfer of charge can occur within the molecule. researchgate.net

Furthermore, DFT is employed to compute the Molecular Electrostatic Potential (MEP), which maps the charge distribution on the molecule's surface. The MEP is invaluable for predicting how the molecule will interact with other chemical species, identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net For 4-bromo-2-fluoro-6-nitroaniline, the electron-withdrawing nitro group and halogen atoms significantly influence this potential map.

| Parameter | Description | Common Method/Basis Set | Reference |

|---|---|---|---|

| Geometry Optimization | Calculation of the lowest energy arrangement of atoms. | DFT/B3LYP/6-311++G(d,p) | researchgate.netresearchgate.net |

| Vibrational Frequencies | Prediction of infrared and Raman spectral bands. | DFT/B3LYP/6-311++G(d,p) | researchgate.netresearchgate.net |

| HOMO-LUMO Energy Gap | Indicates electronic excitability and chemical reactivity. | DFT/B3LYP/6-31+G(d,p) | researchgate.net |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts reactive sites. | HF/6-31+G(d,p) | researchgate.net |

Ab initio methods, such as Hartree-Fock (HF), offer another avenue for studying molecular systems from first principles, without reliance on empirical data. These methods are computationally intensive but provide a detailed understanding of molecular properties. In studies of similar halogenated anilines, ab initio HF calculations, often combined with a 6-31+G(d,p) basis set, have been used to compute optimized geometries and frontier molecular orbitals. researchgate.net

These calculations are also used to determine thermodynamic properties and the first-order hyperpolarizability, which is a measure of a molecule's non-linear optical (NLO) activity. researchgate.netresearchgate.net The presence of electron-donating (amine) and electron-withdrawing (nitro, halogens) groups on the aromatic ring of 4-bromo-2-fluoro-6-nitroaniline suggests that it may possess interesting NLO properties, a hypothesis that can be thoroughly investigated using ab initio computations.

Density Functional Theory (DFT) Applications

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the system's behavior. This approach is crucial for understanding larger-scale phenomena that are inaccessible to static quantum calculations.

Conformational analysis of 4-bromo-2-fluoro-6-nitroaniline is essential for understanding its three-dimensional structure and flexibility. The molecule possesses a rotatable bond associated with the amine group. chemscene.com MD simulations can explore the potential energy surface related to the rotation of this group and the slight out-of-plane puckering of the ring, identifying the most stable conformers and the energy barriers between them. In related nitroaniline compounds, intramolecular hydrogen bonds between the amine and an adjacent group can significantly stabilize a planar conformation. researchgate.net

The behavior of 4-bromo-2-fluoro-6-nitroaniline in a solution is highly dependent on its interactions with solvent molecules. MD simulations are an effective tool for modeling these solvent effects. By explicitly including solvent molecules in the simulation box, it is possible to study the formation of hydrogen bonds, the structure of the solvation shell, and the dynamics of solvent reorganization around the solute. This is particularly relevant for understanding its solubility and reactivity in different media, such as its noted solubility in various organic solvents. chemimpex.com These simulations can also model aggregation behavior in different solvents.

Conformational Analysis and Flexibility

Computational Drug Design and Ligand Docking Studies of this compound

The unique chemical structure of 4-bromo-2-fluoro-6-nitroaniline makes it a valuable building block in medicinal chemistry and computational drug design. chemimpex.comchemimpex.com Its derivatives are synthesized and evaluated for potential therapeutic activities.

This compound has been utilized as a key intermediate in the synthesis of novel and potent inhibitors for TANK-binding kinase 1 (TBK1), a protein implicated in certain diseases. tandfonline.com In such studies, the 4-bromo-2-fluoro-6-nitroaniline scaffold is chemically modified to create a library of derivative compounds. These new molecules are then computationally evaluated for their ability to bind to the target protein. tandfonline.com

Ligand docking is the primary computational technique used for this evaluation. It predicts the preferred orientation and binding affinity of a ligand when it interacts with a protein's active site. For example, derivatives of this compound could be docked into the ATP-binding site of TBK1 (PDB code: 4IWQ) to predict their inhibitory potential. tandfonline.com The docking results help identify key interactions, such as hydrogen bonds with crucial amino acid residues like Glu87 and Cys89 in the kinase hinge region, which are critical for potent inhibition. tandfonline.com This computational screening process allows researchers to prioritize the most promising candidates for further experimental validation, accelerating the drug discovery pipeline.

| Component | Example Detail | Purpose | Reference |

|---|---|---|---|

| Protein Target | TANK-binding kinase 1 (TBK1) | The biological molecule to be inhibited. | tandfonline.com |

| PDB Code | 4IWQ | Provides the 3D crystal structure of the target protein. | tandfonline.com |

| Docking Software | GLIDE Program | Algorithm to predict ligand binding mode and score. | researchgate.net |

| Key Interacting Residues | Glu87, Cys89, Asp157 | Amino acids in the active site forming crucial bonds. | tandfonline.com |

| Scaffolding Molecule | 4-bromo-2-fluoro-6-nitroaniline | The core structure used to synthesize potential inhibitors. | tandfonline.com |

Compound Names Mentioned

| Registry/ID Number | Chemical Name |

| This compound | 4-bromo-2-fluoro-6-nitroaniline |

| CAS 517920-70-6 | 4-bromo-2-fluoro-6-nitroaniline |

| CAS 10472-88-5 | 2-bromo-4-fluoro-6-nitroaniline |

| --- | 4-nitroaniline |

| --- | 2-bromo-6-chloro-4-fluoroaniline |

| --- | 2,6-dibromo-4-nitroaniline |

| --- | TANK-binding kinase 1 (TBK1) |

Virtual Screening Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govyoutube.com This method is significantly faster and more cost-effective than traditional high-throughput screening. youtube.com Virtual screening can be broadly categorized into two main approaches: ligand-based and structure-based.

Ligand-based virtual screening relies on the knowledge of other molecules that bind to the target of interest. It uses the principle of molecular similarity, where compounds with similar structures are expected to have similar biological activities. youtube.com Common ligand-based methods include searching for 2D similarity, 3D shape similarity, and pharmacophore matching. For a compound like this compound, a virtual screening campaign could be initiated by building a pharmacophore model based on known inhibitors of a specific target. This model, representing the key steric and electronic features necessary for binding, would then be used to screen large compound databases for molecules that match the pharmacophore, including this compound.

Structure-based virtual screening, on the other hand, requires the 3D structure of the protein target, which is typically determined experimentally through X-ray crystallography or cryo-electron microscopy. nih.gov The most common structure-based method is molecular docking, which predicts the preferred orientation of a ligand when bound to a protein to form a stable complex. nih.gov In the case of this compound, if a relevant protein target were identified, docking simulations would be performed to predict its binding mode and estimate its binding affinity. The results of these simulations would provide insights into the potential interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that this compound might form with the protein's active site. nih.gov

The following table outlines the typical steps involved in a virtual screening workflow:

| Step | Description | Key Considerations |

| 1. Target Selection | Identifying a biologically relevant protein target. | The target should be validated and have a known or predictable 3D structure. |

| 2. Compound Library Preparation | Assembling a diverse collection of small molecules in a computationally readable format. youtube.com | The library should be filtered for drug-like properties to remove undesirable compounds. nih.gov |

| 3. Screening | Applying ligand-based or structure-based methods to rank the compounds in the library. | The choice of screening method depends on the available information about the target and its known ligands. |

| 4. Hit Identification | Selecting the top-ranking compounds for further investigation. | The selection criteria are typically based on docking scores, pharmacophore fit, or other scoring functions. |

| 5. Experimental Validation | Testing the identified hits in biological assays to confirm their activity. | This step is crucial to validate the computational predictions. |

Molecular Modeling of Protein-Ligand Complexes

Once a potential protein-ligand complex, such as this compound bound to a target, is identified through virtual screening, molecular modeling techniques are employed to study the complex in greater detail. These methods provide a dynamic and more realistic view of the interactions compared to the static picture offered by docking.

Molecular dynamics (MD) simulations are a powerful tool for this purpose. nih.gov An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. mdtutorials.com This allows for the observation of the conformational changes in both the protein and the ligand upon binding, providing insights into the stability of the complex and the key interactions that maintain it. For a complex involving this compound, an MD simulation could reveal how the ligand adapts its conformation within the binding pocket and how the protein structure responds to the presence of the ligand.

The analysis of MD trajectories can provide valuable quantitative data, such as the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. nih.gov Furthermore, the interaction energy between the ligand and the protein can be calculated to estimate the strength of the binding. mdtutorials.com

The following table summarizes key analyses performed in molecular modeling of protein-ligand complexes:

| Analysis | Description | Information Gained |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed protein or ligand structures over time. | Assesses the conformational stability of the protein-ligand complex during the simulation. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues from their average position. | Identifies flexible and rigid regions of the protein, which can be important for ligand binding and protein function. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the protein and the ligand throughout the simulation. | Identifies key hydrogen bonding interactions that contribute to the stability of the complex. |

| Binding Free Energy Calculations | Estimates the free energy of binding of the ligand to the protein using methods like MM/PBSA or MM/GBSA. | Provides a quantitative measure of the binding affinity, which can be used to rank different ligands. |

Through these theoretical and computational approaches, a comprehensive understanding of the potential interactions and binding characteristics of a compound like this compound can be achieved, guiding further experimental studies in the drug discovery process.

Diverse Research Applications of Mfcd02364649

Role in Organic Synthesis and Catalysis

Imidazol-1-yl-acetic acid has demonstrated significant utility in the field of organic synthesis, both as a crucial building block for complex molecules and as an efficient organocatalyst.

MFCD02364649 as a Reagent in Complex Molecule Synthesis

A primary application of Imidazol-1-yl-acetic acid is its role as a key intermediate in the synthesis of pharmaceuticals. chemimpex.comambeed.com Notably, it is a well-established precursor for the production of Zoledronic acid, a third-generation bisphosphonate drug used to treat conditions such as osteoporosis, hypercalcemia of malignancy, and bone damage from certain cancers. sciforum.netnih.govajgreenchem.com

Several synthetic routes have been developed to produce Imidazol-1-yl-acetic acid and its hydrochloride salt for this purpose. These methods typically involve the N-alkylation of imidazole (B134444) with a haloacetic acid derivative, followed by hydrolysis. For instance, a common approach is the reaction of imidazole with tert-butyl chloroacetate, followed by hydrolysis of the resulting ester to yield the final product. nih.govajgreenchem.com An environmentally friendly, solvent-free method has also been reported, highlighting the efforts to develop greener synthetic processes. ajgreenchem.com

The conversion of Imidazol-1-yl-acetic acid hydrochloride to Zoledronic acid involves a reaction with phosphorous acid and phosphorous oxychloride. nih.gov The efficiency and practicality of the synthesis of Imidazol-1-yl-acetic acid are critical for the industrial production of this important therapeutic agent. sciforum.net

Table 1: Selected Synthetic Methods for Imidazol-1-yl-acetic acid as an Intermediate for Zoledronic Acid

| Starting Materials | Reagents and Conditions | Product | Reference |

| Imidazole, tert-butyl chloroacetate | K2CO3, Ethyl acetate, Reflux; then H2O | Imidazol-1-yl-acetic acid tert-butyl ester | beilstein-journals.org |

| Imidazol-1-yl-acetic acid tert-butyl ester | Titanium tetrachloride, Dichloromethane; then Isopropyl alcohol | Imidazol-1-yl-acetic acid hydrochloride | nih.govbeilstein-journals.org |

| Imidazole, tert-butyl chloroacetate | Solvent-free N-alkylation; then H2O hydrolysis and HCl | Imidazol-1-yl-acetic acid hydrochloride | ajgreenchem.com |

| Benzyl alcohol, Chloroacetyl chloride | N,N-diisopropylethylamine (DIPEA); then Imidazole and HCl (aq) | Imidazol-1-yl-acetic acid | sciforum.net |

This table presents a selection of reported synthetic strategies and is not exhaustive.

Catalytic Properties and Mechanism in Organic Transformations

Beyond its role as a synthetic intermediate, Imidazol-1-yl-acetic acid has been identified as a novel and efficient bifunctional organocatalyst. rhhz.net Organocatalysts are organic molecules that can accelerate chemical reactions without the need for a metal. rhhz.net The structure of Imidazol-1-yl-acetic acid, containing both an acidic carboxylic acid group and a basic imidazole ring, allows it to act as a bifunctional catalyst, activating both electrophilic and nucleophilic reaction partners simultaneously. smolecule.comrhhz.net

This catalytic activity has been effectively demonstrated in the synthesis of 1,8-dioxooctahydroxanthenes under solvent-free conditions. rhhz.net In this transformation, the catalyst facilitates the condensation reaction between aromatic aldehydes and a 1,3-dicarbonyl compound like dimedone or 1,3-cyclohexanedione. The proposed mechanism suggests that the ionized form of Imidazol-1-yl-acetic acid (zwitterion) is the active catalytic species. The ammonium (B1175870) ion protonates and activates the aldehyde carbonyl group, while the carboxylate anion deprotonates the 1,3-dicarbonyl compound to form an enolate, which then attacks the activated aldehyde. rhhz.net

A significant advantage of using Imidazol-1-yl-acetic acid as a catalyst is its "green" profile. It is water-soluble, allowing for easy separation from the product by simple filtration. The catalyst can be recovered by evaporating the aqueous filtrate and can be reused for multiple reaction cycles without a significant loss of efficiency. rhhz.net

Table 2: Catalytic Activity of Imidazol-1-yl-acetic acid in the Synthesis of 1,8-Dioxooctahydroxanthenes

| Aldehyde Reactant | 1,3-Dicarbonyl Reactant | Yield (%) | Time (min) |

| Benzaldehyde | 1,3-Cyclohexanedione | 88 | 30 |

| 4-Chlorobenzaldehyde | 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone) | 95 | 25 |

| 4-Nitrobenzaldehyde | 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone) | 98 | 20 |

| 4-Methylbenzaldehyde | 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone) | 90 | 35 |

Data extracted from a study on the catalytic application of Imidazol-1-yl-acetic acid. rhhz.net Conditions: Solvent-free, 60°C.

Investigation in Materials Science and Nanotechnology

The application of Imidazol-1-yl-acetic acid in materials science is an emerging area of interest, though less developed than its role in organic synthesis. ontosight.ai Its ability to act as a chelating agent, due to the presence of the imidazole and carboxylate groups, makes it potentially valuable in coordination chemistry and the synthesis of novel materials. chemimpex.com

Integration into Functional Polymers and Composites

The bifunctional nature of Imidazol-1-yl-acetic acid suggests its potential as a monomer or a modifying agent for creating functional polymers. The imidazole ring can participate in various interactions, including hydrogen bonding and metal coordination, which could be exploited to impart specific properties to a polymer matrix. However, detailed research studies demonstrating the successful integration of this compound into functional polymers and composites are not widely available in the public domain.

Nanomaterial Synthesis and Surface Modification

Imidazol-1-yl-acetic acid's ability to coordinate with metal ions suggests a potential role in the synthesis of metal-based nanomaterials or as a ligand for surface modification of existing nanoparticles. cymitquimica.com For instance, a related nitroimidazole-acetic acid derivative has been used in the development of gold nanoparticles for biomedical applications. researchgate.net While this indicates the potential utility of the core structure, specific research detailing the use of Imidazol-1-yl-acetic acid itself for nanomaterial synthesis or surface modification is limited. Further investigation is required to explore these possibilities.

Exploration in Chemical Biology and Biomedical Research

In the realm of chemical biology, Imidazol-1-yl-acetic acid is recognized primarily as an endogenous metabolite. medchemexpress.com Its structural features make it a molecule of interest for studying biological processes and for its potential therapeutic properties. chemimpex.com

The compound is utilized in biochemical research, particularly in studies related to enzyme activity and protein interactions. chemimpex.com For example, some research suggests that imidazole derivatives can act as inhibitors for enzymes like carbonic anhydrase. smolecule.com The structural similarity of Imidazol-1-yl-acetic acid to biologically relevant molecules makes it a useful tool for investigating metabolic pathways. smolecule.com

Furthermore, some studies have indicated that Imidazol-1-yl-acetic acid and its derivatives may possess antimicrobial properties against certain bacteria and fungi. ontosight.aismolecule.com This has led to its consideration as a potential candidate for the development of new therapeutic agents. ontosight.aichemimpex.com However, comprehensive studies detailing its specific enzyme targets, mechanism of action in a biological context, and the spectrum of its antimicrobial activity are not extensively documented in publicly available literature.

Table of Compound Names

| Catalog/Reference Number | Chemical Name | Other Names/Synonyms |

| This compound | Imidazol-1-yl-acetic acid | 2-(1H-Imidazol-1-yl)acetic acid, 1H-Imidazole-1-acetic acid |

| - | Zoledronic acid | (1-Hydroxy-2-imidazol-1-yl-phosphonoethyl)phosphonic acid |

| - | Imidazole | - |

| - | tert-Butyl chloroacetate | - |

| - | 1,8-Dioxooctahydroxanthene | - |

| - | Benzaldehyde | - |

| - | 1,3-Cyclohexanedione | - |

| - | 5,5-Dimethyl-1,3-cyclohexanedione | Dimedone |

| - | Histidine | - |

| - | Carbonic anhydrase | - |

| - | Phosphorous acid | - |

| - | Phosphorous oxychloride | - |

| - | Titanium tetrachloride | - |

| - | Benzyl alcohol | - |

| - | Chloroacetyl chloride | - |

| - | N,N-diisopropylethylamine | DIPEA |

No Information Found for a Bespoke Article on the Chemical Compound this compound

Despite a comprehensive search for scientific information, no data or research findings could be located for the chemical compound identified as "this compound."

Initial and subsequent targeted searches for this compound, including efforts to identify its common name, chemical properties, and any associated research, have proven unsuccessful. The identifier "this compound" does not appear in publicly accessible scientific literature or chemical databases that would provide the necessary foundation for a detailed article.

As a result, it is not possible to generate content for the requested article outline, which includes:

Target Identification and Validation Studies

Without any available research data, a scientifically accurate and informative article focusing on the diverse research applications of this compound cannot be produced. The lack of information extends to any potential data tables or detailed research findings that were requested.

It is possible that "this compound" is an internal or supplier-specific identifier that has not been disclosed in public research, or the compound may be extremely new or not yet the subject of published studies. Therefore, the creation of the specified article is not feasible at this time.

No Research Data Available for this compound

Following a comprehensive search for the chemical compound designated as this compound, it has been determined that there is no publicly available scientific literature or research data corresponding to this identifier. Consequently, it is not possible to generate an article on the "Future Directions and Emerging Research Avenues for this compound" as requested.

The inquiry for information across various scientific databases and search engines yielded no specific findings related to the synthesis, properties, or potential applications of this compound. This absence of data prevents any informed discussion on the following topics outlined in the request:

Future Directions and Emerging Research Avenues for Mfcd02364649

Q & A

Q. How can machine learning enhance structure-activity relationship (SAR) studies for this compound derivatives?

- Train models on descriptors (e.g., electronegativity, steric bulk) and bioactivity data. Validate predictions with synthetic validation sets and explainability tools (e.g., SHAP values) to prioritize novel derivatives for synthesis .

Q. What methodologies reconcile discrepancies between computational predictions and experimental toxicity data for this compound?

Q. How should researchers design a longitudinal study to assess this compound’s stability in pharmaceutical formulations?

- Use accelerated stability testing (ICH guidelines) with controlled humidity/temperature. Monitor degradation via HPLC-UV and correlate findings with Arrhenius kinetics to predict shelf life. Include negative controls to isolate formulation-specific effects .

Methodological Considerations

- Data Collection : Use validated instruments and document metadata (e.g., calibration dates, ambient conditions) to ensure traceability .

- Ethical Compliance : For biological studies, obtain IRB approval and adhere to the 3Rs principles (Replacement, Reduction, Refinement) .

- Statistical Rigor : Apply Bonferroni correction for multiple comparisons and report effect sizes with confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.